5-Chloro-8-fluoropyrido[3,4-b]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-8-fluoropyrido[3,4-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFN3/c8-7-6-5(4(9)3-12-7)10-1-2-11-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDIRSJFHPHMAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=CN=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301271316 | |
| Record name | Pyrido[3,4-b]pyrazine, 5-chloro-8-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301271316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374652-17-1 | |
| Record name | Pyrido[3,4-b]pyrazine, 5-chloro-8-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374652-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrido[3,4-b]pyrazine, 5-chloro-8-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301271316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Chloro 8 Fluoropyrido 3,4 B Pyrazine
Retrosynthetic Analysis of 5-Chloro-8-fluoropyrido[3,4-b]pyrazine
A retrosynthetic approach to this compound identifies the key bond disconnections within the pyrazine (B50134) ring. This analysis simplifies the complex target molecule into more readily available starting materials. The primary disconnection breaks the pyrazine ring, leading to two essential building blocks: a substituted 2,3-diaminopyridine (B105623) and a 1,2-dicarbonyl compound equivalent.
Specifically, the target molecule can be retrosynthetically cleaved to a halogenated 2,3-diaminopyridine and a glyoxal (B1671930) derivative. Further deconstruction of the diaminopyridine intermediate points towards a suitably substituted pyridine (B92270) precursor, which can be functionalized to introduce the necessary amino groups at the C2 and C3 positions. This strategy allows for a convergent synthesis where the two main fragments are synthesized independently before being combined in the final ring-closing step.
Precursor Synthesis and Functionalization Strategies
The efficient synthesis of the target compound relies heavily on the successful preparation of its key precursors. This involves the synthesis of halogenated pyridines and the components needed to form the pyrazine ring.
The synthesis of the required halogenated diaminopyridine precursor is a critical phase. Various methods exist for the synthesis of 2,3-diaminopyridines, often starting from commercially available pyridines. google.comorgsyn.orggoogle.comchemicalbook.com One common route involves the reduction of a 2-amino-3-nitropyridine (B1266227) derivative. orgsyn.org For instance, 2-amino-3-nitropyridines can be reduced using hydrogen gas in the presence of a palladium catalyst. google.com Another approach involves the amination of halopyridines, such as the reaction of 2-chloro-3-aminopyridine with ammonia, often in the presence of a copper salt catalyst. google.com
The synthesis of a 2,3-diamino-5-bromopyridine (B182523) has been achieved from 2-aminopyridine (B139424) through a three-step sequence of bromination, nitration, and subsequent hydrogenation. arkat-usa.org This highlights a general strategy where halogenation and nitration are followed by reduction to install the vicinal diamino functionality.
The pyrazine portion of the final molecule is typically derived from a two-carbon electrophilic species that can react with the two amino groups of the diaminopyridine precursor. The most common reagent for this purpose is glyoxal or one of its chemical equivalents. These α-keto aldehyde equivalents provide the necessary dicarbonyl functionality to condense with the vicinal diamines, leading to the formation of the pyrazine ring.
Cyclocondensation and Ring-Forming Reactions for Pyrido[3,4-b]pyrazine (B183377) Scaffold Formation
The final step in assembling the core structure is the cyclocondensation reaction that forms the fused pyrido[3,4-b]pyrazine scaffold.
The reaction between a 2,3-diaminopyridine and an α-dicarbonyl compound is a well-established method for forming the pyrido[3,4-b]pyrazine ring system. nsmsi.ir This condensation reaction is typically carried out in a suitable solvent and may be catalyzed by either acid or base. The reaction proceeds through the formation of a dihydropyrido[3,4-b]pyrazine intermediate, which is then oxidized to the final aromatic ring system. In some cases, the oxidation occurs spontaneously in the presence of air, while in other instances, an oxidizing agent may be required.
Achieving the specific substitution pattern of this compound requires a regioselective synthesis. The substitution on the final ring system is determined by the substitution pattern of the initial diaminopyridine precursor. nsmsi.ir Therefore, to obtain the desired product, one must start with a 2,3-diaminopyridine that already contains the fluorine and chlorine atoms at the correct positions on the pyridine ring.
The regioselectivity of reactions on the pyridine ring can be influenced by existing substituents. nih.gov For the synthesis of the target compound, a precursor such as 2,3-diamino-5-fluoro-x-chloropyridine would be required, where the chlorine position is predetermined. The precise synthesis of this specific precursor is crucial for the successful and regioselective formation of this compound.
Post-Cyclization Functionalization and Derivatization of this compound
Selective Halogenation/Dehalogenation Strategies
While this compound is already halogenated, further selective halogenation or dehalogenation can be a key strategy for creating analogues.
Selective Halogenation: Introducing additional halogens onto the heterocyclic scaffold can be challenging due to the electronic properties of the ring system. Direct electrophilic aromatic substitution is often difficult on electron-deficient π-systems like pyridines and pyrazines, typically requiring harsh conditions. nih.gov More advanced strategies are often necessary. One approach involves a ring-opening, halogenation, and ring-closing sequence, which temporarily transforms the pyridine ring into a more reactive intermediate, allowing for mild and highly regioselective halogenation. chemrxiv.orgchemrxiv.org Another method uses specially designed phosphine (B1218219) reagents that can be installed on the pyridine ring and subsequently displaced by a halide nucleophile, enabling late-stage halogenation of complex molecules. nih.govnih.gov
Dehalogenation: The selective removal of one of the existing halogen atoms is a powerful tool for derivatization. Catalytic dehalogenation processes are particularly relevant. For instance, copper(I)-catalyzed reactions have been shown to effectively reduce and substitute halopyridines. researchgate.net Photo-induced methods also present a modern approach; the use of a halogen-atom transfer (HAT) reagent, such as a phosphine, can facilitate the dehalogenation of unactivated alkyl halides and could be adapted for aryl halides. rsc.org The differential reactivity of the C-Cl versus the C-F bond can be exploited for selectivity. Generally, the C-Cl bond is more susceptible to certain catalytic reductions than the more robust C-F bond, potentially allowing for the selective removal of the chlorine atom at the C-5 position.
| Strategy | Reagents/Conditions | Potential Application on Target Compound |
| Selective Halogenation | N-Halosuccinimides with Zincke imine intermediates | Introduction of Br or I at other positions |
| Phosphine-Mediated Halogenation | Heterocyclic phosphines, LiBr/TfOH or LiCl | Late-stage chlorination or bromination |
| Catalytic Dehalogenation | Copper(I) benzoate | Selective removal of the C-5 chlorine |
| Photo-induced Dehalogenation | Phosphine-based HAT agents, D₂O | Deuteration at C-5 or C-8 |
This table presents generalized strategies applicable to pyridine-like systems, with potential applications for the target compound.
Introduction of Other Substituents at C-5 and C-8 Positions
The primary route for introducing new functionalities at the C-5 and C-8 positions is through nucleophilic aromatic substitution (SNAr), where the chlorine or fluorine atom is displaced by a nucleophile. The electron-withdrawing nature of the pyridopyrazine nitrogen atoms facilitates this type of reaction.
The relative reactivity of the C-Cl and C-F bonds towards nucleophiles is a key consideration for selective functionalization. Typically, the C-F bond is more polarized and can be more reactive towards certain nucleophiles in SNAr reactions than the C-Cl bond, although this can be influenced by the solvent, nucleophile, and specific electronic environment. This differential reactivity allows for the sequential introduction of different substituents. For example, a milder nucleophile might selectively replace the fluorine at C-8, leaving the chlorine at C-5 intact for a subsequent, different substitution reaction.
Common nucleophiles used in such reactions include:
Amines: To introduce amino groups, which are prevalent in biologically active molecules.
Alcohols/Alkoxides: To form ether linkages.
Thiols/Thiolates: To generate thioethers.
Organometallic reagents: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds.
The synthesis of various substituted pyrido[2,3-d]pyrimidines has been achieved through multicomponent reactions, demonstrating the feasibility of constructing such fused heterocyclic systems with diverse substituents. mdpi.com Similarly, palladium-catalyzed tandem cyclizations offer a pathway to complex pyridopyrazine scaffolds. rsc.org These methodologies underscore the potential for introducing a wide array of chemical diversity at the halogenated positions of this compound.
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of complex molecules like this compound is crucial for minimizing environmental impact and improving efficiency. unibo.itmdpi.com This involves considering the entire lifecycle of the process, from starting materials to final product. mdpi.com
Solvent-Free and Catalytic Approaches
Solvent-Free Synthesis: A significant tenet of green chemistry is the reduction or elimination of volatile organic solvents. rasayanjournal.co.in Solvent-free, or solid-state, reactions offer numerous advantages, including cleaner reactions, higher yields, and simpler workups. rasayanjournal.co.inewha.ac.kr For the synthesis of related heterocyclic systems like pyridines and pyrazines, solventless methods have proven effective. rsc.orgresearchgate.net For example, the condensation of diketones with diamines can be performed using a catalytic amount of potassium t-butoxide at room temperature without a solvent. researchgate.net Similarly, multicomponent reactions under solvent-free conditions have been developed for the efficient synthesis of substituted aminopyrido[2,3-d]pyrimidines. mdpi.com These precedents suggest that the core cyclization step to form the pyridopyrazine ring could be adapted to solvent-free conditions.
Catalytic Approaches: Catalysts are fundamental to green chemistry as they allow reactions to proceed with higher efficiency and selectivity, often under milder conditions, and can be used in small amounts and recycled. langholmandcanonbieschools.dumgal.sch.uk Microwave-assisted synthesis, often combined with catalysis, has been recognized as a green tool that can dramatically shorten reaction times and improve yields for pyridine derivatives. nih.gov The synthesis of pyrazine derivatives has been achieved using catalytic amounts of base, avoiding harsher reagents. researchgate.net For the functionalization steps, palladium-catalyzed cross-coupling reactions are a prime example of a powerful catalytic method for forming C-C and C-N bonds on the pyridopyrazine scaffold.
| Green Approach | Description | Relevance to Synthesis |
| Solvent-Free Reaction | Reactants are mixed directly, often with grinding or minimal heating, without a solvent medium. ewha.ac.kr | Reduces waste, simplifies purification, and lowers environmental impact. Applicable to cyclization and condensation steps. |
| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions rapidly and efficiently. nih.gov | Drastically reduces reaction times from hours to minutes and can improve product yields. mdpi.comnih.gov |
| Homogeneous/Heterogeneous Catalysis | Employs catalysts (e.g., transition metals, bases) to facilitate reactions at lower temperatures and with higher selectivity. langholmandcanonbieschools.dumgal.sch.uk | Enables efficient bond formations (e.g., cross-coupling) and reduces the need for stoichiometric reagents. |
This table summarizes key green chemistry approaches and their relevance to the synthesis of the target compound and its derivatives.
Atom Economy and Efficiency Considerations
Atom economy is a core metric in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comrsc.org A reaction with high atom economy maximizes the use of starting materials and minimizes the generation of waste byproducts. langholmandcanonbieschools.dumgal.sch.uk
The formula for calculating percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 primescholars.com
Different reaction types have inherently different atom economies. rsc.org
Addition Reactions: These are highly atom-economical as all reactant atoms are incorporated into the product (approaching 100% atom economy).
Substitution and Elimination Reactions: These are less atom-economical because they inherently produce byproducts that are not part of the final product. scranton.edu
When designing a synthetic route for this compound, prioritizing reaction steps with high atom economy is a key green consideration. For instance, the cyclization-condensation step to form the pyrazine ring from a diamine and a dicarbonyl compound is highly atom-economical, as the only byproduct is water. In contrast, a synthetic step that uses a protecting group, which is later removed, would have a lower atom economy. By analyzing each step of the synthesis through the lens of atom economy, chemists can identify less efficient transformations and seek more sustainable alternatives. primescholars.comscranton.edu
Chemical Reactivity and Transformation Pathways of 5 Chloro 8 Fluoropyrido 3,4 B Pyrazine
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrido[3,4-b]pyrazine (B183377) Core
The electron-deficient nature of the pyrido[3,4-b]pyrazine ring system, accentuated by the presence of electronegative nitrogen atoms and halogen substituents, makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. nih.govnih.gov These reactions are fundamental in modifying the core structure and introducing a wide array of functional groups.
Reactivity at the Halogenated Positions (C-5 and C-8)
The two halogenated carbons, C-5 and C-8, are the principal sites for nucleophilic attack. The inherent polarity of the carbon-halogen bonds, with the carbon atom being electrophilic, invites substitution by nucleophiles. The precise reactivity of each position is influenced by the electronic effects of the fused ring system and the other halogen. In many heterocyclic systems, positions activated by adjacent nitrogen atoms are more susceptible to nucleophilic attack. For instance, in 2,4-dichloroquinazoline, the C4 position is more reactive towards nucleophiles due to its activation by the adjacent nitrogen. nih.gov Similarly, the positions ortho and para to the ring nitrogens in the pyrido[3,4-b]pyrazine core are expected to be activated towards SNAr.
Influence of Halogen Identity (Chloro vs. Fluoro) on Reactivity
A key aspect of the reactivity of 5-Chloro-8-fluoropyrido[3,4-b]pyrazine is the differential reactivity of the chlorine and fluorine substituents. Generally, in nucleophilic aromatic substitution reactions, the C-F bond is significantly more resistant to cleavage than the C-Cl bond. This is attributed to the greater strength of the C-F bond compared to the C-Cl bond. However, the leaving group's ability to depart also plays a crucial role. In many SNAr reactions involving polyhalogenated heterocycles, the substitution of chlorine is kinetically favored over fluorine. semanticscholar.org This differential reactivity allows for selective functionalization, where a nucleophile can be directed to displace the chlorine atom while leaving the fluorine atom intact, or vice versa, by carefully controlling the reaction conditions. For example, in reactions of 5-chloro-2,4,6-trifluoropyrimidine (B1583448) with nitrogen nucleophiles, substitution occurs preferentially at the fluorine-bearing carbon atoms, but the presence of the chlorine atom influences the regioselectivity. semanticscholar.org
Electrophilic Aromatic Substitution Reactions
The pyrido[3,4-b]pyrazine ring system is generally considered electron-deficient due to the presence of four nitrogen atoms. This inherent electronic character makes electrophilic aromatic substitution reactions challenging. The nitrogen atoms deactivate the ring towards attack by electrophiles. However, under forcing conditions or with the introduction of strongly activating substituents, electrophilic substitution might be possible. The position of such a substitution would be directed by the combined electronic influences of the nitrogen atoms and the halogen substituents.
Oxidation and Reduction Chemistry of the Pyrido[3,4-b]pyrazine Ring System
The nitrogen atoms in the pyrido[3,4-b]pyrazine ring are susceptible to oxidation, typically with peroxy acids like m-chloroperbenzoic acid (m-CPBA), to form the corresponding N-oxides. researchgate.netresearchgate.net The specific nitrogen atom that gets oxidized would depend on its steric accessibility and electronic environment. For instance, the oxidation of quinoline (B57606) with peroxy acids readily yields quinoline-N-oxide. researchgate.net The resulting N-oxides can be valuable intermediates for further functionalization.
The reduction of the pyrido[3,4-b]pyrazine core can also be envisioned. The chloro substituent, in particular, can be susceptible to reductive dehalogenation. For example, chloropyridazines can be reduced under various conditions. acs.org Catalytic hydrogenation or the use of reducing agents could potentially lead to the removal of the chlorine atom or the reduction of the heterocyclic rings.
Metal-Catalyzed Coupling Reactions Involving this compound
The halogen atoms on the pyrido[3,4-b]pyrazine core serve as excellent handles for a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov
Suzuki, Stille, Heck, and Sonogashira Cross-Couplings
Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron reagent with a halide. uwindsor.ca this compound, particularly at the more reactive chloro position, is expected to participate in Suzuki-Miyaura coupling reactions with various boronic acids or their esters. This would allow for the introduction of aryl, heteroaryl, or alkyl groups at the C-5 position. The reactivity order in such couplings is typically I > Br > Cl, but with appropriate catalysts and conditions, even less reactive chloroarenes can be effectively coupled. nih.gov
Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. Similar to the Suzuki coupling, the chloro group at C-5 of the title compound could be a suitable coupling partner for various organostannanes, enabling the formation of new carbon-carbon bonds.
Heck Reaction: The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. The C-5 chloro position could potentially undergo Heck coupling with various alkenes to introduce vinyl groups onto the pyrido[3,4-b]pyrazine core.
Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. libretexts.orgorganic-chemistry.orgwikipedia.org This reaction is highly effective for the formation of C(sp²)-C(sp) bonds. The chloro substituent at the C-5 position of this compound should be amenable to Sonogashira coupling with a variety of terminal alkynes, providing access to alkynyl-substituted pyrido[3,4-b]pyrazines. The reactivity of different halogens in Sonogashira reactions generally follows the trend I > Br > Cl > F. wikipedia.org
Table of Reaction Conditions for Metal-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Catalyst/Reagents | Typical Conditions | Product Type |
| Suzuki-Miyaura | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄), Boronic acid/ester | Anhydrous solvent (e.g., Toluene, Dioxane), Heat | Aryl/Alkyl substituted pyrido[3,4-b]pyrazine |
| Stille | Pd catalyst (e.g., Pd(PPh₃)₄), Organostannane | Anhydrous solvent (e.g., Toluene, THF), Heat | Aryl/Alkyl/Vinyl substituted pyrido[3,4-b]pyrazine |
| Heck | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Alkene | Polar aprotic solvent (e.g., DMF, NMP), Heat | Alkenyl substituted pyrido[3,4-b]pyrazine |
| Sonogashira | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N), Terminal alkyne | Anhydrous solvent (e.g., THF, DMF), Room temperature to Heat | Alkynyl substituted pyrido[3,4-b]pyrazine |
C-H Activation and Functionalization Strategies
Direct C-H activation and functionalization represent a powerful and atom-economical strategy for the synthesis of complex organic molecules. For heteroaromatic compounds like this compound, this approach offers a means to introduce new functional groups without the need for pre-functionalized starting materials. While specific studies on the C-H activation of this compound are not extensively documented, the reactivity of analogous nitrogen-containing heterocycles provides valuable insights into potential transformation pathways.
Transition-metal catalysis, particularly with palladium, has emerged as a key tool for the C-H functionalization of heterocyclic compounds. sioc-journal.cnrsc.org For pyridone and isoquinolone systems, which share structural similarities with the pyridopyrazine core, various C-H activation reactions have been developed. sioc-journal.cn These transformations often rely on the use of directing groups to control the regioselectivity of the functionalization. In the case of this compound, the nitrogen atoms within the ring system could potentially direct the metal catalyst to adjacent C-H bonds.
The electronic properties of the pyridopyrazine ring, influenced by the chloro and fluoro substituents, would play a crucial role in the feasibility and outcome of C-H activation. The electron-withdrawing nature of the halogens and the pyrazine (B50134) ring is expected to render the C-H bonds more acidic and potentially more susceptible to certain activation mechanisms.
Table 1: Examples of Transition-Metal-Catalyzed C-H Functionalization of Related Heterocycles
| Heterocycle | Catalyst/Reagent | Functionalization | Reference |
| 2-Pyridone | Pd(OAc)₂ / Norbornene | Alkenylation | rsc.org |
| Isoquinolone | [RhCp*Cl₂]₂ / AgSbF₆ | Alkylation | sioc-journal.cn |
| Pyrazole | Pd(OAc)₂ / K₂CO₃ | Arylation | rsc.org |
| 4H-Pyrido[1,2-a]pyrimidin-4-one | Pd(OAc)₂ / AgOAc/O₂ | Alkenylation | nih.gov |
This table presents examples of C-H functionalization on related heterocyclic systems to illustrate potential reaction types.
Ring Transformations and Rearrangement Reactions of this compound
The fused ring system of this compound, while generally aromatic and stable, may undergo ring transformations or rearrangements under specific reaction conditions. Such reactions often involve nucleophilic attack, leading to ring-opening and subsequent recyclization to form new heterocyclic structures. The electron-deficient nature of the pyridopyrazine core, exacerbated by the halogen substituents, makes it a potential candidate for such transformations.
Studies on related pyrimidine (B1678525) and pyridine (B92270) systems have demonstrated their propensity for ring transformations in the presence of strong nucleophiles. For instance, pyrimidine and its derivatives can be converted into pyrazoles upon treatment with hydrazine. researchgate.net Similarly, the reaction of pyrimidine salts with nucleophiles like malononitrile (B47326) can lead to the formation of pyridine derivatives. wur.nl These transformations typically proceed through an initial nucleophilic addition to an electron-deficient carbon, followed by ring cleavage and intramolecular cyclization.
For this compound, a plausible scenario would involve nucleophilic attack at one of the carbon atoms of the pyrazine ring, potentially leading to the opening of this ring. The subsequent rearrangement and recyclization could give rise to different isomeric fused heterocyclic systems. The specific outcome would be highly dependent on the nature of the nucleophile, the reaction conditions, and the inherent strain and electronic distribution of the parent molecule.
Photochemical Reactivity of Halogenated Pyrido[3,4-b]pyrazines
The photochemical behavior of heterocyclic compounds is a field of significant interest, with light-induced reactions often providing access to unique molecular architectures that are not attainable through thermal methods. researchgate.net The presence of halogen atoms and the extended π-system in this compound suggests that it may exhibit interesting photochemical reactivity.
While specific photochemical studies on this compound are scarce, the photochemistry of related halogenated aza-aromatic compounds can offer predictive insights. For example, the irradiation of certain pyridazine (B1198779) derivatives is known to induce rearrangements to pyrazines. researchgate.net This type of transformation often proceeds through high-energy intermediates and can be influenced by the substitution pattern on the heterocyclic ring.
Furthermore, the photochemical excitation of aromatic molecules can lead to the formation of electron donor-acceptor complexes, which can facilitate C-H functionalization reactions. nih.gov In the context of this compound, irradiation in the presence of suitable reaction partners could potentially trigger substitution or addition reactions at the C-H positions. The halogen substituents could also play a role in the photochemical process, potentially undergoing homolytic cleavage to generate radical intermediates, which could then participate in subsequent reactions. The study of photosynthesis provides a fundamental understanding of how light energy can be converted into chemical energy, initiating redox reactions. youtube.com
Advanced Spectroscopic and Structural Analysis Methodologies for 5 Chloro 8 Fluoropyrido 3,4 B Pyrazine and Its Derivatives
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of novel compounds like 5-Chloro-8-fluoropyrido[3,4-b]pyrazine. By providing a highly accurate mass measurement, HRMS allows for the unambiguous determination of the molecular formula.
Detailed Research Findings:
For this compound, with a molecular formula of C₇H₃ClFN₃, the expected monoisotopic mass can be calculated with high precision. achemblock.com Techniques like electrospray ionization (ESI) are often employed for such analyses, which involve ionizing the sample and then separating the ions based on their mass-to-charge ratio. nih.gov The high resolving power of the instrument allows for the differentiation between compounds with very similar nominal masses.
Table 1: Predicted HRMS Data for this compound
| Ion Adduct | Calculated m/z |
| [M+H]⁺ | 184.0075 |
| [M+Na]⁺ | 206.9894 |
Note: The data in this table is predicted based on the known molecular formula and has been included for illustrative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical method that provides detailed information about the molecular structure of a compound. For this compound and its derivatives, a combination of one-dimensional and two-dimensional NMR experiments is essential for complete structural assignment.
¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the aromatic region of the spectrum is of particular interest. The chemical shifts and coupling constants of the protons on the heterocyclic rings are influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen substituents.
Detailed Research Findings:
For the parent pyrido[3,4-b]pyrazine (B183377) scaffold, the protons on the pyridine (B92270) and pyrazine (B50134) rings typically appear in the downfield region of the ¹H NMR spectrum, often between 7.0 and 9.0 ppm. researchgate.net In a related series of 5-chloropyrido[3,4-b]pyrazines, specific proton chemical shifts and coupling constants have been reported, which can serve as a basis for predicting the spectrum of the title compound. clockss.org The presence of the fluorine atom at the 8-position in this compound would further influence the chemical shifts of adjacent protons through space and through-bond coupling.
Table 2: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.5 - 8.7 | d | ~2.5 |
| H-3 | 7.8 - 8.0 | d | ~2.5 |
| H-7 | 7.6 - 7.8 | d | ~8.0 (³JHF) |
Note: The data in this table is predicted based on the analysis of structurally similar compounds and has been included for illustrative purposes.
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used in conjunction with ¹³C NMR to differentiate between CH, CH₂, and CH₃ groups, and quaternary carbons.
Detailed Research Findings:
The carbon atoms in the pyrido[3,4-b]pyrazine ring system are expected to resonate in the aromatic region of the ¹³C NMR spectrum, typically between 120 and 160 ppm. imist.ma The carbons directly bonded to the electronegative nitrogen and halogen atoms will be shifted further downfield. bldpharm.com For instance, in related pyrazine derivatives, the carbon atoms of the pyrazine ring have been observed at specific chemical shifts. imist.ma DEPT analysis would confirm the presence of the CH groups and the quaternary carbons within the heterocyclic core.
Table 3: Predicted ¹³C NMR and DEPT Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 |
| C-2 | 145 - 150 | CH |
| C-3 | 125 - 130 | CH |
| C-4a | 135 - 140 | C |
| C-5 | 150 - 155 | C |
| C-7 | 115 - 120 (d, ²JCF) | CH |
| C-8 | 155 - 160 (d, ¹JCF) | C |
| C-8a | 140 - 145 | C |
Note: The data in this table is predicted based on the analysis of structurally similar compounds and has been included for illustrative purposes. 'd' indicates a doublet due to carbon-fluorine coupling.
¹⁹F NMR spectroscopy is a highly sensitive technique used to identify and characterize fluorine-containing compounds. researchgate.net The chemical shift of the fluorine atom is highly dependent on its electronic environment, making it a powerful tool for confirming the position of fluorine substitution.
Detailed Research Findings:
The ¹⁹F nucleus is a spin-1/2 nucleus with 100% natural abundance, making ¹⁹F NMR a highly receptive technique. cymitquimica.com The chemical shift range in ¹⁹F NMR is much wider than in ¹H NMR, which minimizes signal overlap. imist.ma For an aromatic fluorine substituent, the chemical shift is expected to be in a characteristic range. Furthermore, coupling between the ¹⁹F nucleus and adjacent ¹H and ¹³C nuclei can provide valuable structural information. cymitquimica.com In the case of this compound, a single resonance would be expected in the ¹⁹F NMR spectrum, and its coupling to H-7 would further confirm the substitution pattern.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all proton and carbon signals, especially in complex molecules. nih.govweizmann.ac.il
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a cross-peak between H-2 and H-3 would be expected.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link the proton signals (H-2, H-3, H-7) to their corresponding carbon signals (C-2, C-3, C-7).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is particularly useful for identifying quaternary carbons. For example, H-2 would be expected to show correlations to C-3 and C-8a.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity. This can be used to confirm the spatial arrangement of substituents.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule and are used to identify functional groups. researchgate.netchemicalbook.com
Detailed Research Findings:
The IR and Raman spectra of this compound would be expected to show characteristic bands for the aromatic C-H, C=C, and C=N stretching vibrations. The C-Cl and C-F stretching vibrations would also give rise to distinct absorptions, typically in the fingerprint region of the spectrum. For example, in a related compound, 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide, the vibrational spectra were analyzed using both experimental and theoretical methods to assign the various vibrational modes. researchgate.net
Table 4: Predicted IR and Raman Active Vibrational Modes for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=N Stretch | 1600 - 1650 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-F Stretch | 1100 - 1300 |
| C-Cl Stretch | 600 - 800 |
Note: The data in this table is predicted based on characteristic vibrational frequencies for the indicated functional groups and has been included for illustrative purposes.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy anti-bonding orbitals (π* and σ*). The resulting spectrum, a plot of absorbance versus wavelength, provides valuable information about the conjugated system and the influence of substituents on the electronic structure.
The UV-Vis spectrum of a pyrido[3,4-b]pyrazine core is expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions. The fused pyridine and pyrazine rings create an extended π-electron system. The introduction of a chlorine atom at the 5-position and a fluorine atom at the 8-position is anticipated to modulate these electronic transitions. cymitquimica.com Halogen atoms can exert both inductive (-I) and resonance (+R) effects, which can lead to shifts in the absorption maxima (λmax). rsc.org
Computational studies on halogenated tetraazaperopyrenes have demonstrated that while a single-particle picture based on frontier orbitals can provide qualitative estimates, more sophisticated methods like time-dependent density functional theory (TD-DFT) are necessary for quantitative accuracy in predicting absorption spectra. nih.gov Similar theoretical approaches would be invaluable for interpreting the experimental UV-Vis spectrum of this compound and its derivatives, helping to assign the observed electronic transitions.
A hypothetical UV-Vis absorption data table for this compound, based on data for related heterocyclic systems, is presented below. The specific λmax values and molar absorptivity (ε) would be determined experimentally.
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |
| Ethanol | ~280 | ~25,000 | π → π |
| Ethanol | ~340 | ~8,000 | n → π |
| Cyclohexane | ~275 | ~24,500 | π → π |
| Cyclohexane | ~335 | ~7,800 | n → π |
This table presents expected data based on typical values for similar heterocyclic compounds. Actual experimental values would need to be determined.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the fused ring system and the spatial orientation of the chloro and fluoro substituents.
A representative table of crystallographic data that could be obtained for this compound is shown below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
| R-factor (%) | Value |
This table illustrates the type of data generated from an X-ray crystallographic analysis. The specific values are dependent on successful single-crystal growth and diffraction analysis.
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a sample. For a newly synthesized compound like this compound, elemental analysis serves as a crucial verification of its empirical formula (C₇H₃ClFN₃) and a key indicator of its purity. achemblock.com
The analysis is typically performed using a CHN analyzer, which involves the combustion of the sample to convert carbon, hydrogen, and nitrogen into gaseous products (CO₂, H₂O, and N₂) that are subsequently quantified. The presence of halogens, particularly fluorine, can sometimes interfere with CHN determination. thermofisher.com Specialized analytical procedures and instrument configurations, such as the use of specific absorbers in the combustion reactor, are employed to mitigate these effects and ensure accurate results. thermofisher.com
The experimentally determined percentages of carbon, hydrogen, and nitrogen are then compared with the theoretically calculated values based on the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the correct composition and high purity of the compound.
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 45.79 | Value |
| Hydrogen (H) | 1.65 | Value |
| Nitrogen (N) | 22.89 | Value |
The experimental values would be determined through analysis and are expected to be within ±0.4% of the theoretical values for a pure sample.
Theoretical and Computational Studies on 5 Chloro 8 Fluoropyrido 3,4 B Pyrazine
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. A DFT analysis of 5-Chloro-8-fluoropyrido[3,4-b]pyrazine would typically commence with geometry optimization to find the most stable three-dimensional arrangement of its atoms. This optimized structure is the foundation for all subsequent property calculations. The presence of electron-withdrawing chlorine and fluorine atoms, along with the nitrogen atoms in the fused ring system, is expected to significantly influence the molecule's geometry and electronic distribution. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular reactivity; a smaller gap suggests the molecule is more reactive and less stable. For this compound, the electronegative halogen and nitrogen atoms are expected to lower the energy of both frontier orbitals. nih.gov Halogen substitution often leads to a reduction in the HOMO-LUMO gap, which can enhance chemical reactivity. nih.gov A theoretical study on a related halogen-substituted pyrazine (B50134) derivative demonstrated that such substitutions play a vital role in stabilizing the LUMO. chemrxiv.org
Illustrative Data Table: Calculated Frontier Orbital Energies
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -2.50 |
| HOMO-LUMO Gap | 4.35 |
Note: The data in this table is illustrative and represents typical values for similar heterocyclic compounds, pending specific experimental or computational results for this compound.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map would likely show negative potential (red and yellow regions) around the nitrogen atoms and the fluorine atom, indicating these are sites prone to electrophilic attack. Conversely, regions of positive potential (blue regions) would be expected around the hydrogen atom and parts of the carbon framework, suggesting susceptibility to nucleophilic attack. The MEP analysis for a similar halogenated pyrazine compound confirmed that such visualization helps identify the most probable sites for electrophilic interactions. chemrxiv.org
To quantify the reactivity predicted by MEP analysis, global and local reactivity descriptors derived from DFT are employed. Global descriptors like chemical potential (μ), hardness (η), and electrophilicity index (ω) provide a general measure of a molecule's reactivity. Local reactivity is described by Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the Fukui functions would be expected to pinpoint the nitrogen atoms as likely centers for electrophilic attack. Studies on analogous systems have shown that Fukui function analysis is effective in evaluating the most probable sites for such reactions. chemrxiv.org
Ab Initio and Semi-Empirical Quantum Mechanical Calculations
While DFT is widely used, other quantum mechanical methods can also provide valuable insights. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without empirical parameters, offering high accuracy, though at a greater computational expense. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for very large molecules, though with some sacrifice in accuracy. These methods could be used to corroborate DFT findings or to study aspects of the molecule's behavior where DFT may have limitations.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. nih.gov An MD simulation of this compound, either in a solvent or interacting with a biological macromolecule, would reveal its conformational flexibility and the nature of its intermolecular interactions. chemrxiv.org These simulations can provide detailed information on hydrogen bonding, van der Waals forces, and π-stacking interactions, which are crucial for understanding its solubility and binding affinity to biological targets. nih.gov The nitrogen atoms and halogen substituents would be expected to be key players in forming these interactions. nih.gov
Quantitative Structure-Property Relationship (QSPR) Methodologies in a Chemical Context
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. bohrium.com In the context of this compound, QSPR methodologies could be used to predict a range of properties, including its boiling point, solubility, and even its potential biological activity, by correlating them with calculated molecular descriptors. frontiersin.org These descriptors can range from simple constitutional indices to more complex quantum chemical parameters. The development of robust QSPR models often involves the statistical analysis of a dataset of related compounds to establish a reliable predictive relationship. nih.govrsc.org
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic parameters of organic molecules. These predictions are valuable for structural elucidation and for interpreting experimental spectra.
Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁵N NMR chemical shifts can be achieved with a high degree of accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. rsc.org For this compound, the chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the nitrogen atoms in the pyrazine and pyridine (B92270) rings.
A hypothetical table of predicted NMR chemical shifts for this compound, based on general principles and data for related compounds, is presented below. Actual experimental values may vary.
| Atom | Predicted Chemical Shift (ppm) |
| H (Aromatic) | 7.5 - 8.5 |
| C (Aromatic) | 110 - 160 |
| N (Pyridine) | -70 to -120 |
| N (Pyrazine) | -40 to -90 |
| ¹⁹F | -100 to -130 |
Vibrational Frequencies: The vibrational spectrum (infrared and Raman) of this compound can be computationally predicted to understand its molecular vibrations. DFT calculations can provide harmonic vibrational frequencies that, when appropriately scaled, show good agreement with experimental data. physchemres.org These calculations allow for the assignment of specific vibrational modes to the observed spectral bands. For instance, the C-Cl and C-F stretching frequencies, as well as the various ring stretching and bending modes of the pyrido[3,4-b]pyrazine (B183377) core, can be identified.
A table of predicted characteristic vibrational frequencies for this compound is provided below, based on typical ranges for similar functional groups.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=N/C=C Ring Stretch | 1400 - 1650 |
| C-F Stretch | 1100 - 1250 |
| C-Cl Stretch | 700 - 850 |
| Ring Bending Modes | 400 - 600 |
Investigation of Reaction Mechanisms via Computational Pathways
Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the exploration of potential energy surfaces, the identification of transition states, and the calculation of reaction barriers. For this compound, computational studies can predict its reactivity in various chemical transformations.
For instance, in nucleophilic aromatic substitution (SNAAr) reactions, a common reaction pathway for halogenated heterocycles, computational methods can be used to model the attack of a nucleophile at the carbon atoms bearing the chlorine or fluorine substituents. By calculating the activation energies for these pathways, it is possible to predict the regioselectivity of the reaction. The relative stability of the Meisenheimer-type intermediates formed during the reaction can also be assessed.
Analysis of Halogen Bonding and Other Non-Covalent Interactions
The presence of both chlorine and fluorine atoms in this compound makes it an interesting candidate for the study of halogen bonding and other non-covalent interactions. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.gov
Halogen Bonding: Computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis, can be used to characterize and quantify these interactions. nih.govacs.org In this compound, the chlorine atom, being more polarizable than fluorine, is expected to be a more effective halogen bond donor. Computational studies on similar halogenated compounds have shown that the strength of the halogen bond increases with the polarizability of the halogen atom (I > Br > Cl > F). nih.gov Theoretical analyses can predict the geometry and interaction energy of halogen bonds between this compound and various halogen bond acceptors, such as Lewis bases.
Other Non-Covalent Interactions: Besides halogen bonding, the molecule can participate in other non-covalent interactions, including hydrogen bonding (if interacting with a hydrogen bond donor), π-π stacking interactions between the aromatic rings, and C-F···H interactions. nih.govresearchgate.net The fluorine atom, although a weak halogen bond donor, can participate in other types of non-covalent interactions that can influence the molecule's conformation and packing in the solid state. Computational analysis can provide a detailed picture of the interplay of these various interactions. researchgate.net
A summary of potential non-covalent interactions involving this compound is presented in the table below.
| Interaction Type | Donor Atom/Group | Acceptor Atom/Group | Typical Interaction Energy (kcal/mol) |
| Halogen Bond | Chlorine | Lewis Base (e.g., N, O) | 1 - 5 |
| Hydrogen Bond | External H-bond donor | N atoms in rings, F, Cl | 3 - 10 |
| π-π Stacking | Aromatic Ring System | Another Aromatic System | 2 - 10 |
| C-F···H Interaction | Fluorine | C-H group | 0.5 - 2 |
Emerging Chemical Applications of 5 Chloro 8 Fluoropyrido 3,4 B Pyrazine and Its Derivatives
Role as Versatile Synthetic Intermediates in Organic Synthesis
5-Chloro-8-fluoropyrido[3,4-b]pyrazine serves as a versatile intermediate in organic synthesis, primarily due to the differential reactivity of its chloro and fluoro substituents. The chloro group is generally more susceptible to nucleophilic aromatic substitution and cross-coupling reactions than the fluoro group, allowing for selective functionalization of the pyridopyrazine core. This selective reactivity is crucial for the construction of complex molecules with well-defined substitution patterns.
The utility of similar chloro-substituted aza-aromatic compounds in cross-coupling reactions is well-documented. For instance, related 8-chloro-BODIPY compounds have been shown to be excellent substrates for palladium-catalyzed Stille cross-coupling reactions, enabling the introduction of aryl, alkyl, and vinyl groups in high yields. nih.gov Similarly, Sonogashira cross-coupling reactions have been successfully employed with bromofluoropyridine derivatives, indicating the potential for introducing alkynyl moieties onto the pyridopyrazine scaffold. soton.ac.uk
The reactivity of the chloro group in this compound allows for a variety of transformations, including:
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridopyrazine ring system facilitates the displacement of the chloride by various nucleophiles such as amines, alkoxides, and thiolates. This provides a direct route to a wide range of substituted pyridopyrazine derivatives.
Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituent can participate in a suite of palladium-catalyzed reactions, including Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of highly functionalized molecules.
The presence of the fluorine atom also influences the reactivity of the molecule. While generally less reactive than chlorine in nucleophilic substitutions, its strong electron-withdrawing nature further activates the ring system towards nucleophilic attack at the chlorinated position. This electronic effect enhances the utility of this compound as a synthetic intermediate.
Potential in Materials Science Research
The unique electronic properties of the pyridopyrazine core, further modulated by the chloro and fluoro substituents, make this compound an attractive candidate for the development of novel materials with applications in organic electronics and optoelectronics.
Organic Electronics and Photovoltaics (e.g., as a monomer in conjugated polymers)
Pyridopyrazine derivatives are recognized for their strong electron-accepting character, a key property for n-type organic semiconductors. researchgate.net In the design of materials for organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), the combination of electron-donating and electron-accepting units is a common strategy to tune the electronic and optical properties of the resulting materials.
The incorporation of pyridopyrazine units into conjugated polymers can lead to materials with low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is beneficial for electron transport. The presence of fluorine atoms in the polymer backbone is also a known strategy to lower the LUMO energy level and improve the performance of organic solar cells. mdpi.com Therefore, this compound could serve as a valuable monomer in the synthesis of such high-performance conjugated polymers. Through polymerization reactions, typically via cross-coupling methods, the chloro group can be used to link the pyridopyrazine unit into a polymer chain.
Table 1: Potential Properties of Conjugated Polymers Incorporating this compound
| Property | Anticipated Effect of Pyridopyrazine Moiety | Anticipated Effect of Fluoro Substituent |
| Electron Affinity | High, due to the electron-deficient nature of the pyrazine (B50134) and pyridine (B92270) rings. | Further enhancement of electron affinity. |
| LUMO Energy Level | Lowered, facilitating electron injection and transport. | Further lowering of the LUMO for improved n-type characteristics. |
| Band Gap | Tunable through copolymerization with various donor units. | Potential to fine-tune the optical and electronic band gap. |
| Solubility | Can be controlled by attaching appropriate side chains to the polymer backbone. | May influence intermolecular packing and morphology. |
Luminescent and Optoelectronic Materials
Substituted pyridopyrazine derivatives have been investigated for their luminescent properties. researchgate.net The emission characteristics of these compounds can be tuned by altering the substituents on the pyridopyrazine core. The introduction of electron-donating groups can lead to intramolecular charge transfer (ICT) states upon photoexcitation, resulting in fluorescence. The significant Stokes shifts observed in some quinoxaline derivatives, which are structurally related to pyridopyrazines, suggest that these materials could have applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.net
The chloro and fluoro groups on this compound can be replaced with various chromophoric and auxochromic groups to systematically tune the emission color and quantum yield. For example, the substitution of the chloro group with arylamines via Buchwald-Hartwig amination can lead to donor-acceptor type molecules with potential for strong luminescence.
Advanced Catalysis and Ligand Design
The nitrogen atoms in the pyridopyrazine scaffold of this compound make it a potential ligand for transition metal catalysis. The design of ligands is crucial for controlling the activity and selectivity of homogeneous catalysts. The electronic properties of the pyridopyrazine ring can be modulated by the chloro and fluoro substituents, which in turn can influence the catalytic properties of the corresponding metal complexes.
Fluorinated ligands can impact the Lewis acidity of the metal center and the redox properties of the catalyst. mdpi.com The electron-withdrawing nature of the pyridopyrazine ring, enhanced by the fluorine atom, could stabilize low-valent metal centers, which are often key intermediates in catalytic cycles.
Derivatives of this compound, obtained through substitution of the chloro group, can be designed to have specific chelating properties. For example, the introduction of phosphine (B1218219) or amine groups at the 5-position would create bidentate ligands capable of coordinating to a variety of transition metals. These complexes could then be explored for applications in various catalytic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The bio-inspired design of redox-active ligands, including those with pyrazine moieties, for multielectron catalysis highlights the potential of this class of compounds. rsc.orgresearchgate.net
Applications in Chemo-Sensors and Probes
Pyridopyrazine derivatives have shown promise as fluorescent chemosensors for the detection of various analytes. researchgate.net The fluorescence of these compounds can be modulated by interactions with metal ions or changes in the local environment, such as pH. The electron-deficient pyridopyrazine core can act as a signaling unit, while specific recognition moieties can be introduced by functionalizing the chloro group.
For instance, a pyrazine-pyridone based fluorescent sensor has been developed for the detection of zinc ions. mdpi.com The design of such sensors often relies on mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT), which can be switched "on" or "off" upon binding to the target analyte. Pyridine-based Schiff bases have also been utilized as selective fluorescent probes for cadmium ions. rsc.org
The synthesis of a library of 5-substituted-8-fluoropyrido[3,4-b]pyrazine derivatives could lead to the discovery of new chemosensors with high selectivity and sensitivity for various ions and small molecules. The inherent fluorescence of some pyridopyrazine derivatives, coupled with the ability to fine-tune their electronic properties, makes them a promising platform for the development of advanced chemical sensors.
Table 2: Potential Design of Chemosensors Based on this compound
| Target Analyte | Proposed Recognition Moiety (at C5) | Sensing Mechanism |
| Metal Cations (e.g., Zn2+, Cd2+) | Crown ether, Schiff base, or polyamine chain | Chelation-enhanced fluorescence (CHEF) or PET |
| Anions (e.g., F-) | Lewis acidic group (e.g., boronic acid) | Interruption of ICT or formation of a new fluorophore |
| pH | Ionizable group (e.g., amine or phenol) | Modulation of the ICT process |
Development of Novel Functional Molecules (non-biological focus)
Beyond the applications mentioned above, the unique structure of this compound can be leveraged to create novel functional molecules with specific non-biological properties. The rigid, planar aromatic core is a desirable feature for the construction of molecular materials with interesting electronic and photophysical properties.
For example, by attaching photochromic or electrochromic units to the pyridopyrazine scaffold, it may be possible to develop molecular switches or materials for information storage. The electron-accepting nature of the pyridopyrazine core could also be utilized in the design of host-guest systems or supramolecular assemblies.
Furthermore, the reaction of 5,6-dichlorofurazano[3,4-b]pyrazine with various hydrazines has led to the synthesis of new polyheterocyclic compounds. researchgate.net These studies demonstrate that the functionalization of halogenated pyrazine derivatives can lead to complex molecular architectures with potentially novel properties. The development of such molecules from this compound could open up new avenues in materials science and molecular engineering.
Corrosion Inhibition Studies
Currently, there is a lack of publicly available scientific literature and research data specifically investigating the application of this compound and its derivatives as corrosion inhibitors. While research into the corrosion inhibition properties of heterocyclic compounds, including various pyrazine and pyridine derivatives, is an active area of study, specific findings related to the unique structure of this compound have not been reported in the reviewed literature.
The general mechanism of corrosion inhibition by organic heterocyclic compounds involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption is facilitated by the presence of heteroatoms (such as nitrogen in the pyridopyrazine core), which can donate lone-pair electrons to the vacant d-orbitals of the metal, and by the pi-electrons of the aromatic rings. The effectiveness of these inhibitors is influenced by their molecular structure, electron density distribution, and the nature of the metal and the corrosive medium.
Although theoretical predictions can be made about the potential of this compound as a corrosion inhibitor due to its nitrogen-rich heterocyclic structure, any detailed discussion, including research findings and data tables, would be speculative without dedicated experimental studies. Future research in this area would be necessary to determine its efficacy and mechanism of action in preventing corrosion.
Future Directions and Perspectives in the Chemical Research of 5 Chloro 8 Fluoropyrido 3,4 B Pyrazine
Development of Novel and Sustainable Synthetic Routes
The future of synthesizing 5-Chloro-8-fluoropyrido[3,4-b]pyrazine and its derivatives lies in the development of efficient, sustainable, and economically viable methods. While classical condensation reactions of diaminopyridines with dicarbonyl compounds are foundational, emerging strategies are poised to offer significant advantages. nih.govyoutube.com
Key Future Research Areas:
Green Chemistry Approaches: A significant push towards environmentally benign synthesis is anticipated. youtube.com This includes the use of safer solvents, solvent-free reaction conditions, and catalysts that are inexpensive and eco-friendly. youtube.com Microwave-assisted organic synthesis and mechanochemistry are promising avenues to reduce reaction times and energy consumption.
One-Pot and Multicomponent Reactions: Designing one-pot, multicomponent reactions will be crucial for improving efficiency and atom economy. beilstein-journals.org These strategies allow for the construction of complex molecules from simple starting materials in a single step, minimizing waste and purification efforts. beilstein-journals.org
Catalytic Methods: The exploration of novel catalysts, including transition metals and organocatalysts, will be essential for developing highly regioselective and enantioselective synthetic routes. nih.gov This is particularly important for accessing a diverse range of functionalized derivatives.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing flow-based methodologies for the synthesis of this compound could enable more efficient and reproducible production.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Green Chemistry | Reduced environmental impact, lower cost | Solvent-free reactions, eco-friendly catalysts |
| One-Pot Reactions | Increased efficiency, reduced waste | Design of novel multicomponent reaction cascades |
| Catalytic Methods | High selectivity, access to diverse derivatives | Development of novel transition metal and organocatalysts |
| Flow Chemistry | Enhanced safety, scalability, and control | Optimization of reaction parameters in continuous flow systems |
Exploration of Undiscovered Reactivity Patterns
The presence of both a chloro and a fluoro substituent on the pyridopyrazine core suggests a rich and varied reactivity profile that is yet to be fully explored. The electron-withdrawing nature of the pyrazine (B50134) and pyridine (B92270) rings, coupled with the distinct properties of the halogen atoms, opens up numerous possibilities for functionalization.
Anticipated Areas of Reactivity Exploration:
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridopyrazine ring makes it susceptible to nucleophilic attack. The fluorine atom, due to its high electronegativity, is expected to be a more reactive site for SNAr compared to the chlorine atom. nih.govacs.org Future research will likely focus on systematically investigating the reactions of this compound with a wide range of nucleophiles (O, N, S, and C-based) to understand the regioselectivity and to synthesize a library of new derivatives. The reactivity of fluoropyridines in SNAr reactions is known to be significantly higher than their chloro counterparts. nih.govacs.org
Transition Metal-Catalyzed Cross-Coupling Reactions: The chloro and fluoro substituents provide handles for various cross-coupling reactions, such as Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig couplings. While the chlorine atom is a more traditional coupling partner, recent advances in catalysis may also enable the activation of the C-F bond. This would allow for the selective and sequential functionalization of the molecule.
Electrophilic Aromatic Substitution: While the electron-deficient nature of the pyridopyrazine system generally disfavors electrophilic aromatic substitution, the precise influence of the chloro and fluoro groups on the remaining C-H bonds is an area for investigation. wikipedia.orgquimicaorganica.orgaklectures.com Computational studies could help predict the most likely sites for electrophilic attack under specific conditions.
Photochemical Reactivity: The introduction of fluorine can influence the photochemical properties of heterocyclic compounds. acs.org Exploring the photochemical reactivity of this compound could lead to the discovery of novel transformations and applications in areas such as photoredox catalysis.
Advanced Computational Modeling for Property Prediction
Computational chemistry is a powerful tool for predicting the physicochemical and biological properties of molecules, thereby guiding synthetic efforts and accelerating the discovery process. For this compound, computational modeling can provide invaluable insights.
Future Computational Research Directions:
Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to calculate key electronic properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and dipole moments. These calculations can help predict the reactivity of the molecule and its potential for intermolecular interactions.
Molecular Docking and Virtual Screening: In the context of drug discovery, molecular docking studies can be used to predict the binding affinity and mode of interaction of this compound and its derivatives with various biological targets. This can help in prioritizing compounds for synthesis and biological evaluation.
Machine Learning and AI: The use of machine learning and artificial intelligence is becoming increasingly prevalent in chemistry. beilstein-journals.orgmasterorganicchemistry.comsemanticscholar.org By training models on existing data for pyridopyrazine derivatives, it may be possible to predict the properties and activities of new, unsynthesized analogues of this compound, thus streamlining the design-synthesis-test cycle.
Prediction of Spectroscopic Properties: Computational methods can be used to predict spectroscopic data such as NMR and IR spectra, which can aid in the characterization of newly synthesized compounds.
| Computational Method | Predicted Properties | Application |
| Quantum Mechanics (DFT) | Electronic structure, reactivity | Guiding synthetic strategy |
| Molecular Docking | Binding affinity, interaction mode | Drug discovery and design |
| Machine Learning/AI | Biological activity, physicochemical properties | Virtual screening and lead optimization |
| Spectroscopic Prediction | NMR, IR spectra | Structural elucidation |
Integration into Complex Molecular Architectures and Supramolecular Systems
The rigid, planar structure of the pyridopyrazine core, combined with its potential for functionalization, makes this compound an attractive building block for the construction of larger, more complex molecular systems.
Future Avenues for Integration:
Functional Materials: By incorporating this compound into polymeric or oligomeric structures, it may be possible to develop new functional materials with interesting electronic, optical, or thermal properties. The pyrazine moiety is a known building block for such materials. acs.orgacs.org
Supramolecular Chemistry: The nitrogen atoms in the pyridopyrazine ring can act as hydrogen bond acceptors or coordinate to metal ions, making this molecule a candidate for use in supramolecular chemistry. wikipedia.orgacs.org Future research could explore the self-assembly of this compound derivatives into well-defined supramolecular architectures such as macrocycles, cages, and coordination polymers. wikipedia.orgacs.org
Bio-conjugation: The reactivity of the chloro and fluoro substituents could be exploited to covalently link this compound to biomolecules such as peptides or proteins. This could lead to the development of new probes for chemical biology or targeted drug delivery systems.
Synergistic Approaches Combining Synthesis, Computation, and Application
The most rapid and impactful advances in the chemical research of this compound will come from a synergistic approach that integrates synthetic chemistry, computational modeling, and application-focused studies.
Framework for Future Synergistic Research:
Computational Design: Utilize computational tools to design novel derivatives of this compound with predicted desirable properties for a specific application (e.g., high binding affinity to a biological target or specific electronic properties for a material).
Efficient Synthesis: Employ modern, sustainable synthetic methods to efficiently synthesize the computationally designed target molecules.
Thorough Characterization and Testing: Characterize the synthesized compounds and evaluate their performance in the intended application.
Iterative Refinement: Use the experimental results to refine the computational models and design the next generation of improved molecules.
This iterative cycle of design, synthesis, and testing, guided by computational insights, will be key to unlocking the full potential of this compound in various scientific and technological fields. The exploration of novel synthetic routes in medicinal chemistry is a multidisciplinary effort that draws inspiration from organic synthesis, catalysis, and computational chemistry. acs.org
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing pyrido[3,4-b]pyrazine derivatives like 5-chloro-8-fluoropyrido[3,4-b]pyrazine?
- Methodological Answer : Polyfluorinated pyridine precursors (e.g., pentafluoropyridine) can undergo annelation reactions with diamines to generate fused pyridopyrazine scaffolds in one-pot syntheses. This approach leverages nucleophilic aromatic substitution (SNAr) to introduce substituents at specific positions . For analogous thieno[3,4-b]pyrazines, organocuprate reactions with oxalyl chloride yield α-diones, which cyclize with diaminothiophenes to form the core structure . These methods can be adapted for pyrido[3,4-b]pyrazines by selecting appropriate amine precursors and fluorinated starting materials.
Q. How can the electronic structure of pyrido[3,4-b]pyrazine derivatives be characterized experimentally and theoretically?
- Methodological Answer : UV-vis spectroscopy and cyclic voltammetry are critical for assessing optical and redox properties. For example, pyrido[3,4-b]pyrazine copolymers exhibit π−π* transitions at ~633 nm, reflecting strong charge-transfer interactions between electron-rich (thiophene) and electron-deficient (pyrazine) units . Theoretical studies using CASPT2 and DFT can model low-lying excited states, predict bond localization trends, and validate experimental spectra .
Q. What analytical techniques are suitable for confirming the purity and structure of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and NMR (1H/13C) are standard for molecular weight and structural confirmation . X-ray crystallography provides definitive bond-length and angle data; for example, pyrazolo[3,4-b]pyrazine derivatives show planar cores with intermolecular hydrogen bonding and π-π stacking . Purity can be assessed via HPLC coupled with UV detection.
Advanced Research Questions
Q. How do substituents on the pyrido[3,4-b]pyrazine core influence its biochemical activity, such as kinase inhibition?
- Methodological Answer : Structure-activity relationship (SAR) studies on [1,2,5]oxadiazolo[3,4-b]pyrazine derivatives reveal that di-substituted analogs with electron-withdrawing groups enhance p38 MAP kinase inhibition. In vitro assays (e.g., IL-1β secretion in macrophages) and molecular docking identify key interactions at allosteric pockets . For pyrrolo[3,4-b]pyrazines, substituents like chloro or fluoro improve RIPK1 binding affinity by stabilizing hydrophobic interactions .
Q. What computational approaches resolve contradictions in experimental data for pyrido[3,4-b]pyrazine derivatives?
- Methodological Answer : Multiconfigurational CASPT2 theory clarifies discrepancies between observed and predicted electronic spectra. For example, thieno[3,4-b]pyrazines exhibit bond localization in the ground state but aromatization in excited states, explaining spectral shifts . MD simulations and QM/MM calculations can further reconcile conflicting biochemical data, such as dose-dependent toxicity in animal models .
Q. How can pyrido[3,4-b]pyrazine derivatives be optimized for low-bandgap materials in organic electronics?
- Methodological Answer : Copolymerization with electron-donating units (e.g., thiophene) reduces bandgaps via intramolecular charge transfer. Electrochemical oxidative polymerization and Stille coupling yield materials with tunable HOMO-LUMO gaps. UV-vis and DFT studies show that pyrido[3,4-b]pyrazine’s electron-withdrawing strength surpasses pyridine or quinoxaline, enabling λmax > 600 nm . Noncovalent S···N interactions, validated by AIM theory, enhance planarity and conductivity .
Q. What strategies address metabolic instability in pyrrolo[3,4-b]pyrazine-based therapeutics?
- Methodological Answer : Metabolic pathways can be probed using LC-MS/MS to identify major metabolites. Structural modifications, such as fluorination at the 8-position, reduce oxidative degradation by cytochrome P450 enzymes. Pharmacokinetic studies in animal models (e.g., plasma half-life, bioavailability) guide dosage optimization, balancing efficacy (anti-necroptotic activity at 10–50 mg/kg) and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
